4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
説明
4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-chloro-4-fluorophenylpiperazine moiety at position 4 and a 2-methylimidazol-1-yl group at position 5. This structure combines a halogenated arylpiperazine, known for modulating receptor affinity, with an imidazole ring, which often enhances metabolic stability and solubility.
特性
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)25-8-6-24(7-9-25)14-2-3-16(20)15(19)10-14/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGKNAHULRAYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a piperazine moiety and an imidazole ring. Its molecular formula is with a molecular weight of approximately 353.83 g/mol. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Antitubercular Activity : Similar compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis, indicating potential for this compound as well.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE).
Antitubercular Activity
A study focusing on related compounds demonstrated that derivatives containing the piperazine-pyrimidine scaffold displayed promising antitubercular activity. For instance, compounds similar to our target showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the structure can enhance efficacy .
Enzyme Inhibition
In enzyme inhibition assays, various derivatives of piperazine have shown significant inhibition of AChE with IC50 values reported as low as 2.14 μM. This indicates that structural modifications can lead to potent enzyme inhibitors, which may be applicable in treating conditions like Alzheimer's disease .
Data Table: Biological Activities
| Activity Type | Compound | IC50/IC90 Values | Reference |
|---|---|---|---|
| Antitubercular | Similar Derivative | IC90: 3.73 - 4.00 μM | |
| AChE Inhibition | Various Derivatives | IC50: 2.14 μM | |
| Antibacterial | Piperazine Derivatives | Varies |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. The piperazine ring is known for its role in enhancing solubility and bioavailability, while the imidazole moiety may facilitate interactions with enzyme active sites.
Molecular Docking Studies
Molecular docking studies have indicated favorable binding affinities between this compound and various targets, including enzymes involved in metabolic pathways relevant to disease progression. These interactions are critical for understanding the therapeutic potential of the compound.
類似化合物との比較
Research Findings and Implications
- Pyridazine Derivatives : highlights pyridazine-based piperazine compounds with anti-bacterial and anti-viral activities, suggesting that the target compound’s pyrimidine core could be optimized for similar applications.
- Thienopyrimidine Activity: ’s thienopyrimidine derivative implies that sulfur-containing cores may enhance metabolic stability, though at the cost of reduced aqueous solubility.
- High-Yield Synthesis : The >90% yield of compound 10c () supports the feasibility of scaling up structurally complex piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
